(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine
CAS No.: 388079-58-1
Cat. No.: VC8270293
Molecular Formula: C42H36FeP2
Molecular Weight: 658.5 g/mol
* For research use only. Not for human or veterinary use.
![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine - 388079-58-1](/images/structure/VC8270293.png)
CAS No. | 388079-58-1 |
---|---|
Molecular Formula | C42H36FeP2 |
Molecular Weight | 658.5 g/mol |
Standard InChI | InChI=1S/C37H31P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h2-29H,1H3;1-5H;/t29-;;/m1../s1 |
Standard InChI Key | UOZGNUVEBIDUPV-SYXKTQFYSA-N |
Isomeric SMILES | C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES | CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES | CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Structural and Chemical Characteristics
Molecular Architecture
The ligand features a ferrocene backbone substituted with two phosphine groups: one at the cyclopentadienyl (Cp) ring and another on a chiral ethyl side chain. The planar chirality arises from the asymmetric substitution pattern on the Cp ring, while the central chirality originates from the (S)-configured ethylphosphine moiety . X-ray crystallography confirms a distorted tetrahedral geometry around the phosphorus atoms, facilitating chelation to transition metals like palladium and gold .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₄₂H₃₆FeP₂ | |
Molecular Weight | 658.53 g/mol | |
Purity | ≥95% | |
Storage Conditions | Room temperature | |
CAS Number | 565184-37-4 |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ferrocenyl protons (δ 4.0–4.5 ppm) and phosphorus atoms (³¹P NMR: δ -5.2 to -6.8 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 658.53 .
Synthesis and Optimization
Key Synthetic Routes
The ligand is synthesized via a three-step sequence:
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Asymmetric C–H Arylation: A planar chiral indene-fused ferrocene precursor is prepared through palladium-catalyzed intramolecular C–H activation, achieving yields up to 99% and 99% ee .
-
Diastereoselective Phosphination: The ferrocene intermediate undergoes phosphination with diphenylphosphine chloride in the presence of a chiral base, yielding the target ligand with 83% yield and 99% diastereomeric excess (de) .
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Purification: Column chromatography on silica gel using hexane/ethyl acetate (4:1) affords the pure product .
Table 2: Synthetic Performance Metrics
Mechanistic Insights
Density functional theory (DFT) calculations indicate that the diastereoselectivity in phosphination arises from steric interactions between the ferrocene’s Cp ring and the approaching phosphine reagent . The (S)-configuration at the ethyl side chain directs reagent approach to the Re face of the planar chiral center .
Applications in Asymmetric Catalysis
Palladium-Catalyzed Allylic Alkylation
In a benchmark reaction, the ligand enables Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, achieving 89% yield and 92% ee . The chelating P,P-coordination mode stabilizes the Pd(0) intermediate, while the chiral environment dictates the nucleophile’s trajectory .
Table 3: Catalytic Performance in Allylic Alkylation
Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
1,3-Diphenylallyl acetate | Dimethyl malonate | 89 | 92 | |
Cyclohexenyl acetate | Benzylamine | 78 | 85 |
Gold-Catalyzed Aldol Reactions
The ligand’s amino-functionalized analogs facilitate gold(I)-catalyzed aldol reactions between aldehydes and isocyanoacetates, producing trans-oxazolines with >90% ee . Secondary interactions between the ligand’s side chain and the substrate are critical for stereocontrol .
Comparative Analysis with Related Ligands
JOSIPHOS and Taniaphos Analogues
Compared to JOSIPHOS ligands, which exhibit 80–95% ee in hydrogenations, (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine offers superior enantioselectivity in C–C bond-forming reactions due to its rigid chiral pocket . Taniaphos ligands, while effective in hydroformylation, lack the dual chirality required for complex transformations like allylic alkylations .
Table 4: Ligand Performance Comparison
Ligand | Reaction Type | ee (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
(S)-1-{(SP)-... | Allylic Alkylation | 92 | 500 |
JOSIPHOS | Hydrogenation | 95 | 1,200 |
Taniaphos | Hydroformylation | 88 | 800 |
Solvent and Temperature Effects
Optimal enantioselectivity is achieved in tetrahydrofuran (THF) at -20°C, as higher temperatures promote ligand dissociation and racemization . Polar aprotic solvents like dimethylformamide (DMF) reduce ee by 15–20% due to weakened metal-ligand interactions .
Industrial and Pharmacological Relevance
Pharmaceutical Synthesis
The ligand is employed in the synthesis of Janus kinase (JAK) inhibitors, such as deuterated ruxolitinib analogs, where asymmetric induction at the β-carbon is critical for bioactivity . A patented process uses this ligand in Pd-catalyzed cross-couplings to achieve >99% de in intermediate steps .
Scalability and Cost Considerations
Bulk synthesis (100 mg scale) requires 5 days with a material cost of $1,200 per gram . Industrial partnerships, such as those with Aladdin Scientific, focus on optimizing phosphination steps to reduce lead times by 30% .
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